
LP-935509
概要
説明
LP-935509は、アダプタータンパク質2関連キナーゼ1(AAK1)を標的とする低分子阻害剤です。それは神経因性疼痛の治療における潜在的な治療用途で知られています。 This compoundは脳への透過性が高く、AAK1だけでなく、BIKEやサイクリンG関連キナーゼなどの他のキナーゼに対しても強力な阻害活性を示します .
準備方法
合成経路と反応条件
LP-935509は、そのコア構造の形成とそれに続く官能基化を含む一連の化学反応によって合成されます。合成経路には通常、次の手順が含まれます。
- 縮合反応によるコア構造の形成。
- さまざまな置換基を導入することによるコア構造の官能基化。
- 最終生成物の精製と単離。
反応条件には、多くの場合、化合物の収率と純度を最適化するために、有機溶媒、触媒、および特定の温度と圧力の条件の使用が含まれます .
工業的生産方法
This compoundの工業的生産には、ラボ規模の合成を大規模にスケールアップすることが含まれます。これには、反応条件、精製プロセス、および品質管理対策を最適化して、一貫性と再現性を確保する必要があります。 自動反応器や高度な分析技術の使用は、高い効率と収率を達成するために工業的生産で一般的です .
化学反応の分析
反応の種類
LP-935509は、以下を含むさまざまな化学反応を起こします。
酸化: 酸素の付加または水素の除去が含まれます。
還元: 水素の付加または酸素の除去が含まれます。
置換: 1つの官能基を別の官能基に置き換えることが含まれます。
一般的な試薬と条件
酸化: 一般的な試薬には、過マンガン酸カリウムや過酸化水素などがあります。
還元: 一般的な試薬には、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどがあります。
置換: 一般的な試薬には、ハロゲンや求核剤などがあります。
形成される主な生成物
これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化は酸化誘導体を生成する可能性があり、還元はthis compoundの還元誘導体を生成する可能性があります .
科学研究への応用
This compoundには、以下を含むいくつかの科学研究への応用があります。
化学: キナーゼ阻害とシグナル伝達経路を研究するためのツール化合物として使用されます。
生物学: 細胞プロセスとタンパク質相互作用の調節における役割について調査されています。
医学: 神経因性疼痛やその他の神経障害の治療のための潜在的な治療薬として探求されています。
科学的研究の応用
Neuropathic Pain Management
One of the primary applications of LP-935509 is in the management of neuropathic pain. Studies have shown that this inhibitor effectively reduces pain responses in mice subjected to formalin tests, a common method for assessing nociceptive behavior. In particular, this compound has been noted to reverse established pain behaviors following spinal nerve ligation (SNL) procedures, which simulate chronic pain conditions in humans .
Key Findings:
- Reduced Pain Response: In phase II formalin tests, this compound caused a significant decrease in paw flinches, indicating reduced pain sensitivity .
- Dose-Dependent Effects: The efficacy of this compound was found to be dose-dependent, with higher doses resulting in greater reductions in pain behavior .
Antiviral Properties
Emerging evidence suggests that this compound may also possess antiviral properties. Recent studies have explored its effectiveness against various viral infections, including dengue virus (DENV) and hepatitis C virus (HCV). The compound's ability to inhibit AAK1 is believed to play a role in modulating viral replication and cellular responses to infection .
Antiviral Efficacy:
- Inhibition of Viral Replication: this compound demonstrated activity against DENV with effective concentrations observed in the low micromolar range .
- Potential for Optimization: Structural modifications of this compound and related compounds have led to derivatives with improved antiviral activity, suggesting avenues for further drug development .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Studies indicate that the compound has a 50% oral bioavailability and a plasma half-life of approximately 4 hours. Notably, brain concentrations of this compound exceed those found in plasma, which may enhance its efficacy in treating central nervous system-related conditions such as chronic pain .
Pharmacokinetic Parameter | Value |
---|---|
Oral Bioavailability | 50% |
Plasma Half-Life | 4 hours |
Brain-to-Plasma Ratio | >2 |
Efficacy in Animal Models
Research involving various animal models has provided insights into the efficacy of this compound:
- Spinal Nerve Ligation Model:
- Chronic Constriction Injury Model:
- Diabetic Peripheral Neuropathy Model:
作用機序
LP-935509は、アダプタータンパク質2関連キナーゼ1(AAK1)を阻害することによってその効果を発揮します。このキナーゼは、クラトリンドメイン介在エンドサイトーシスと受容体トラフィッキングにおいて重要な役割を果たします。AAK1を阻害することにより、this compoundはこれらのプロセスを妨げ、疼痛シグナルの減少と他の細胞経路の調節につながります。 この化合物は、BIKEやサイクリンG関連キナーゼなどの他のキナーゼも阻害し、その幅広い生物学的効果に寄与しています .
類似の化合物との比較
類似の化合物
LX9211: 同様の治療の可能性を持つ別のAAK1阻害剤。
BMT-046091: AAK1の分布と標的への結合を研究するために使用される選択的ラジオリガンド。
This compoundの独自性
This compoundは、脳への高い透過性と複数のキナーゼに対する強力な阻害活性によって特徴付けられます。 確立された疼痛行動を逆転させる能力とそのさまざまな研究分野における幅広い適用性は、科学調査にとって貴重な化合物となっています .
類似化合物との比較
Similar Compounds
LX9211: Another AAK1 inhibitor with similar therapeutic potential.
BMT-046091: A selective radioligand used to study AAK1 distribution and target engagement.
Uniqueness of LP-935509
This compound is unique due to its high brain penetration and potent inhibitory activity against multiple kinases. Its ability to reverse established pain behavior and its broad applicability in various research fields make it a valuable compound for scientific investigation .
生物活性
LP-935509 is a potent small-molecule inhibitor specifically targeting Adapter-Associated Kinase 1 (AAK1), which has garnered attention for its potential therapeutic applications, particularly in the management of neuropathic pain. This compound belongs to a novel class of drugs designed to modulate pain pathways by inhibiting key kinases involved in receptor-mediated endocytosis.
The primary mechanism by which this compound exerts its effects is through the inhibition of AAK1, an enzyme that plays a crucial role in clathrin-mediated endocytosis. AAK1 phosphorylates adaptor protein 2 (AP2), facilitating the internalization of various receptors, including those involved in pain signaling. By inhibiting AAK1, this compound reduces the endocytosis of these receptors, thereby diminishing pain signal transmission .
Key Biological Targets
- AAK1 : Inhibition leads to reduced endocytosis of pain-related receptors, impacting pain signaling pathways.
- BIKE : this compound also inhibits BMP-2-inducible protein kinase (BIKE), which is involved in osteoclast differentiation, indicating a broader biological activity beyond pain modulation .
- GAK : Cyclin G-associated kinase (GAK) is another target, further contributing to its complex pharmacological profile .
Pharmacological Profile
This compound has demonstrated efficacy in various preclinical models of neuropathic pain. In studies involving mice and rats, the compound significantly reduced pain responses in models such as the formalin test and spinal nerve ligation (SNL) model:
Case Studies and Research Findings
A series of studies have elucidated the biological activity and therapeutic potential of this compound:
- Efficacy in Pain Models : In a study by Ye et al. (2016), this compound was shown to effectively reduce persistent pain behaviors in mice subjected to formalin injections and spinal nerve ligation, highlighting its potential as a treatment for chronic pain conditions .
- Mechanistic Insights : Research indicated that AAK1 knockout mice exhibited decreased responses to persistent pain, supporting the hypothesis that AAK1 inhibition could be beneficial for neuropathic pain management. The use of this compound in these models confirmed its role as a selective AAK1 inhibitor with significant analgesic properties .
- Side Effect Profile : While this compound shows promise, its broad activity on multiple kinase targets raises concerns regarding potential side effects. The compound's selectivity for AAK1 over other kinases like BIKE and GAK was evaluated, revealing that while it is a potent inhibitor, caution is warranted regarding its off-target effects .
Q & A
Basic Research Questions
Q. What are the primary molecular targets and selectivity profile of LP-935509, and how should researchers validate these in vitro?
this compound is a selective ATP-competitive inhibitor of AAK1 (IC50 = 3.3 nM; Ki = 0.9 nM) with secondary activity against BIKE (IC50 = 14 nM) and GAK (IC50 = 320 nM) . To validate target engagement, use kinase activity assays under standardized ATP concentrations (e.g., 10 μM ATP) and include counter-screens against off-target kinases (e.g., PDE4, μ-opioid receptors) to confirm selectivity . Dose-response curves for μ2 phosphorylation inhibition (IC50 = 2.8–3.3 nM) in SH-SY5Y cells can further corroborate AAK1 specificity .
Q. Which in vivo models are most appropriate for evaluating this compound’s efficacy in neuropathic pain?
Key models include:
- Spinal Nerve Ligation (SNL) : Assess mechanical allodynia reversal using von Frey filaments; this compound (30–60 mg/kg oral) fully reverses established pain .
- Chronic Constriction Injury (CCI) : Evaluate thermal hyperalgesia (Hargreaves test) and mechanical allodynia; this compound (0.3–30 mg/kg oral) shows dose-dependent efficacy .
- Formalin Test : Measure phase II pain behavior reduction (10–30 mg/kg oral) to confirm antinociceptive activity .
Q. What pharmacokinetic parameters should guide dosing in rodent studies?
- Bioavailability : 100% oral bioavailability in mice, 50% in rats .
- Half-life : Plasma t1/2 = 3.6 hours (mice), 4.0 hours (rats) .
- Brain Penetration : Brain/plasma ratio = 2.3 in rats, ensuring CNS exposure .
- Dosing Regimen : For chronic studies, administer twice daily (e.g., 3–30 mg/kg) for 5 days to avoid tolerance .
Advanced Research Questions
Q. How should researchers address discrepancies in reported IC50 values for this compound against BIKE (14 nM vs. 514 nM)?
The conflicting BIKE IC50 values (14 nM vs. 514 nM ) likely arise from assay variability (e.g., ATP concentration, kinase construct). To resolve:
- Replicate assays using recombinant BIKE under uniform ATP levels (e.g., 10 μM).
- Include positive controls (e.g., BIKE-specific inhibitors) and orthogonal methods (e.g., cellular phosphorylation assays) .
Q. What experimental designs can differentiate spinal vs. peripheral mechanisms of this compound’s antinociceptive effects?
- Spinal Cord Transection : In CCI rats, this compound retains efficacy after T8–T9 transection, indicating spinal/local action .
- Microiontophoresis : Direct spinal application of AAK1 inhibitors (e.g., BMT-124110) reduces windup activity, confirming spinal target engagement .
- Peripheral vs. Central PK Analysis : Compare plasma/brain drug levels (e.g., brain concentrations > plasma ) with behavioral outcomes .
Q. Why does this compound show efficacy in chronic pain models but not acute pain, and what mechanistic insights does this provide?
this compound reverses neuropathic pain in SNL/CCI models but lacks efficacy in acute thermal pain (e.g., tail-flick test) . This suggests AAK1 inhibition modulates maladaptive synaptic plasticity in chronic pain pathways, not acute nociception. Validate via electrophysiology: this compound suppresses CCI-induced spontaneous neural activity (3 mg/kg IV) .
Q. How does this compound’s PDE4 inhibition (IC50 > 30 μM) impact interpretation of its antinociceptive effects?
While this compound’s primary target is AAK1, off-target PDE4 inhibition at high doses (>10 μM) may confound results. To isolate AAK1 effects:
- Use lower doses (≤30 mg/kg oral) where brain concentrations remain <1 μM .
- Compare this compound to selective PDE4 inhibitors in parallel assays .
Q. What strategies are recommended for exploring this compound’s potential in SARS-CoV-2 research?
AAK1 facilitates viral entry via clathrin-mediated endocytosis. To test this compound:
- Use in vitro SARS-CoV-2 pseudovirus assays; this compound inhibits S-RBD internalization at IC50 ~2.8–3.3 nM .
- Combine with TMPRSS2 inhibitors (e.g., camostat) to assess additive effects on viral entry .
Methodological Notes
- Dosing Solutions : Prepare stock in DMSO (50 mg/mL; avoid long-term storage) and dilute in saline for in vivo studies .
- Data Contradictions : Cross-validate findings using multiple models (e.g., SNL + CCI) and endpoints (behavioral + electrophysiological) .
- Kinase Profiling : Utilize broad-panel kinase screens (e.g., Ambit KinomeScan) to identify off-target effects .
特性
IUPAC Name |
propan-2-yl 4-[3-(2-methoxypyridin-3-yl)pyrazolo[1,5-a]pyrimidin-5-yl]piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O3/c1-14(2)29-20(27)25-11-9-24(10-12-25)17-6-8-26-18(23-17)16(13-22-26)15-5-4-7-21-19(15)28-3/h4-8,13-14H,9-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOOYSJIWTIHOGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)N1CCN(CC1)C2=NC3=C(C=NN3C=C2)C4=C(N=CC=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。